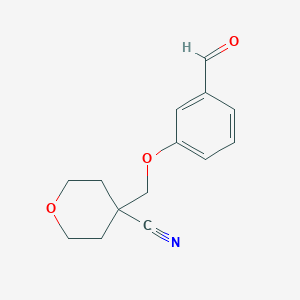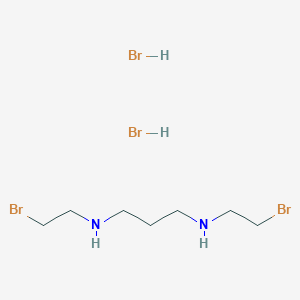
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves the reaction of 1,3-propanediamine with bromoethane. The reaction is typically carried out in an inert atmosphere at room temperature . The process involves dissolving 1,3-propanediamine in water or another suitable solvent, followed by the slow addition of bromoethane while maintaining the temperature below room temperature . The reaction mixture is then stirred until the bromoethane is fully reacted, after which the product is filtered and cooled to precipitate the desired compound .
Chemical Reactions Analysis
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an amine, the product is typically a substituted diamine .
Scientific Research Applications
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide is used in a variety of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds . In biology, it is used in studies involving the inhibition of mitochondrial cytochrome c oxidase, which can cause cellular copper deficiency . In medicine, it is used as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has applications in the industrial production of various chemicals .
Mechanism of Action
The mechanism of action of N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide involves its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This inhibition affects the electron transport chain in mitochondria, leading to disruptions in cellular respiration and energy production .
Comparison with Similar Compounds
N1,N3-Bis(2-bromoethyl)propane-1,3-diamine dihydrobromide can be compared to similar compounds such as N,N′-Bis(2-aminoethyl)-1,3-propanediamine and 2,2-Bis(bromomethyl)-1,3-propanediol . While N,N′-Bis(2-aminoethyl)-1,3-propanediamine is also used as a reagent in biochemical research, it has different applications and mechanisms of action . 2,2-Bis(bromomethyl)-1,3-propanediol, on the other hand, is used in the synthesis of polymers and other industrial chemicals . The uniqueness of this compound lies in its specific applications in inhibiting mitochondrial cytochrome c oxidase and its use as an intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C7H18Br4N2 |
|---|---|
Molecular Weight |
449.85 g/mol |
IUPAC Name |
N,N'-bis(2-bromoethyl)propane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C7H16Br2N2.2BrH/c8-2-6-10-4-1-5-11-7-3-9;;/h10-11H,1-7H2;2*1H |
InChI Key |
DQAYKNBJWCOAGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCBr)CNCCBr.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one](/img/structure/B13328944.png)
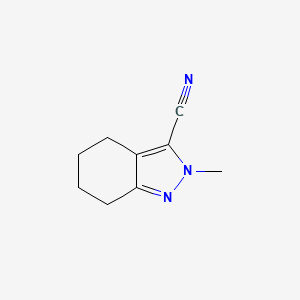
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13328962.png)
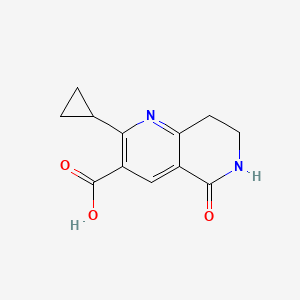
![1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B13328968.png)
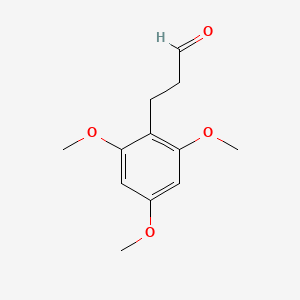
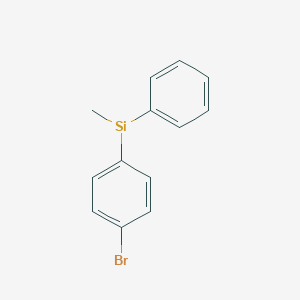
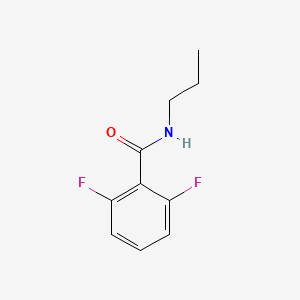
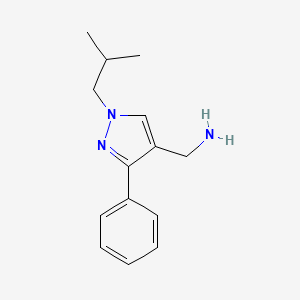
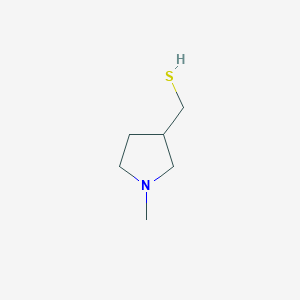
![7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13329006.png)


